![molecular formula C10H13NO3S B1614367 3-[(3-Methoxyphenyl)sulfonyl]azetidine CAS No. 1160245-62-4](/img/structure/B1614367.png)

3-[(3-Methoxyphenyl)sulfonyl]azetidine

Overview

Description

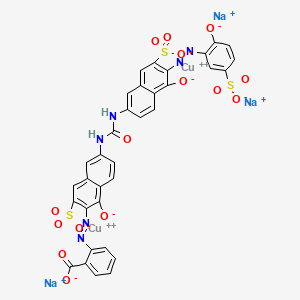

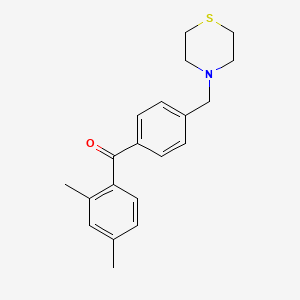

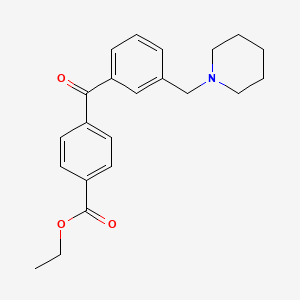

“3-[(3-Methoxyphenyl)sulfonyl]azetidine” is a chemical compound with the molecular formula C10H13NO3S . It has a molecular weight of 227.28 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a methoxyphenyl group attached to a sulfonyl group, which is further attached to an azetidine ring . The InChI string for this compound isInChI=1S/C10H13NO3S/c1-14-8-3-2-4-9(5-8)15(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 . Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3 value of 0.3, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 227.06161445 g/mol . The topological polar surface area is 63.8 Ų . The compound has a heavy atom count of 15 .Scientific Research Applications

Metal-Free Coupling for Bicyclic Building Blocks

A procedure for the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids has been developed. This method facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including oxetanes, piperidines, and azetidines, from their parent ketones, showcasing the versatility of 3-[(3-Methoxyphenyl)sulfonyl]azetidine in constructing complex organic structures (Allwood et al., 2014).

Gold-Catalyzed Cascade for Pyrroles Synthesis

N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives undergo a gold-catalyzed rearrangement to produce 2,5-disubstituted pyrroles. This process involves cyclization, nucleophilic substitution, and elimination mechanisms, demonstrating the compound's role in facilitating complex reactions that yield biologically significant structures (Pertschi et al., 2017).

Anticancer Thiourea-Azetidine Hybrids

Thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety have been designed, synthesized, and evaluated for their in vitro anticancer activity against various human cancer cell lines. These studies highlight the potential of 3-[(3-Methoxyphenyl)sulfonyl]azetidine derivatives as novel antitumor agents, with significant potency observed against several cancer types (Parmar et al., 2021).

Tubulin-Targeting Antitumor Agents

Research into 3-phenoxy-1,4-diarylazetidin-2-ones has led to the identification of compounds with potent antiproliferative properties. These studies have elucidated structure-activity relationships, revealing the importance of certain configurations for antiproliferative activity. The compounds have shown efficacy in disrupting tubulin polymerization and inducing apoptosis, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Synthesis of Azetidine Derivatives

Various methods have been developed for the synthesis of azetidine derivatives, including intermolecular sp3-C-H amination. These methodologies provide efficient routes to substituted azetidines, highlighting the compound's versatility in synthesizing nitrogen-containing saturated heterocycles, which are valuable in medicinal chemistry and drug design (Betz et al., 2019).

properties

IUPAC Name |

3-(3-methoxyphenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-14-8-3-2-4-9(5-8)15(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUSXNFVHDYTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649363 | |

| Record name | 3-(3-Methoxybenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methoxyphenyl)sulfonyl]azetidine | |

CAS RN |

1160245-62-4 | |

| Record name | 3-(3-Methoxybenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1614293.png)

![4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614305.png)

![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)

![2,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614307.png)